1-(2-Methylphenyl)pentan-1-amine
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Overview
Description
1-(2-Methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of phenethylamine and is structurally characterized by a pentyl chain attached to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)pentan-1-amine typically involves the reaction of 2-methylbenzyl chloride with pentylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of pentylamine displaces the chloride ion from 2-methylbenzyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Methylphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)pentan-1-amine involves its interaction with neurotransmitter receptors in the brain. It acts as a selective inhibitor of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and potential therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: A similar compound with a pyrrolidine ring instead of a pentyl chain.
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one: A derivative with a fluorine atom on the phenyl ring.
1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one: A compound with an ethylamino group instead of a pentylamine group.
Uniqueness
1-(2-Methylphenyl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective inhibition of dopamine and norepinephrine transporters sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology.
Properties
Molecular Formula |
C12H19N |
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Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3 |
InChI Key |
RYBKFDLNGSCSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1C)N |
Origin of Product |
United States |
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